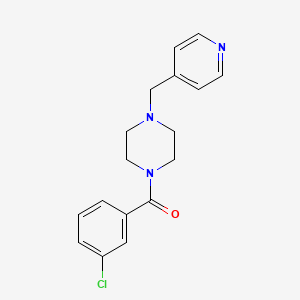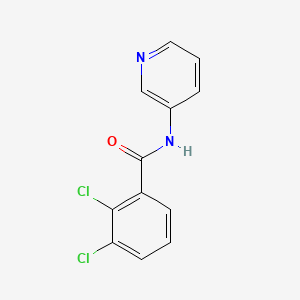![molecular formula C23H23N5O2 B5588425 2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone" falls into the category of benzimidazole and phthalazinone derivatives. These classes of compounds have been widely studied for their diverse biological activities and potential applications in various therapeutic areas.
Synthesis Analysis
The synthesis of benzimidazole and phthalazinone derivatives involves multiple steps, including the formation of key intermediates such as 2-aminobenzimidazoles and their subsequent functionalization. Techniques like the Friedel-Crafts reaction, cyclization, and nucleophilic substitution are commonly employed to introduce various substituents and build complex structures like the target compound (Shekouhy & Hasaninejad, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole-phthalazinone derivatives is characterized by the presence of a benzimidazole moiety linked to a phthalazinone core through various linkers like piperazine or piperidine. The spatial arrangement and electronic distribution within these molecules contribute significantly to their biological activity and interaction with biological targets (Guillon et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensation, cyclization, and substitution reactions, which are crucial for their synthesis and functionalization. Their reactivity can be tailored by modifying the substituents on the benzimidazole and phthalazinone moieties, affecting their chemical properties and biological activities (Mamedov et al., 2022).
Physical Properties Analysis
The physical properties of benzimidazole-phthalazinone derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compounds' suitability for pharmaceutical formulations and their behavior in biological systems (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and the potential for forming hydrogen bonds and other non-covalent interactions, are key factors that influence the biological activity of these compounds. Modifications in the benzimidazole and phthalazinone cores can significantly alter these chemical properties, leading to compounds with varied biological activities and pharmacological profiles (Yadav et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-22(15-28-23(30)18-8-2-1-7-17(18)13-24-28)27-11-5-6-16(14-27)12-21-25-19-9-3-4-10-20(19)26-21/h1-4,7-10,13,16H,5-6,11-12,14-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFGHKQXMIYNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)


![1-(4-methylphenyl)-4-[(2-methyltetrahydro-2-furanyl)carbonyl]-2-piperazinone](/img/structure/B5588443.png)
![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)
